molecular formula C8H9N3O2S B7763048 2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one

2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one

Cat. No.: B7763048
M. Wt: 211.24 g/mol
InChI Key: LQUYAPJYCANBOT-UHFFFAOYSA-N
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Description

2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential biological activities and its role as a scaffold in medicinal chemistry .

Preparation Methods

The synthesis of 2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one typically involves the construction of the thiazolo[4,5-b]pyridine bicyclic scaffold. This can be achieved through the annulation of a pyridine ring to a thiazole or thiazolidine derivative . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may include high-throughput screening and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. These interactions lead to the observed biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one can be compared with other thiazolo[4,5-b]pyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits .

Properties

IUPAC Name

2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-2-9-8-11-7-6(14-8)4(12)3-5(13)10-7/h3H,2H2,1H3,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUYAPJYCANBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(S1)C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC2=C(S1)C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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